

Application Notes and Protocols for In Vitro Studies of Galicaftor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Galicaftor (formerly ABBV-2222 or GLPG-2222) is a potent, orally bioavailable corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] In individuals with cystic fibrosis (CF) carrying the F508del mutation, the most common genetic defect, the CFTR protein is misfolded and prematurely degraded, leading to its absence from the cell surface. **Galicaftor** acts to correct this underlying protein processing defect, enabling the trafficking of functional F508del-CFTR to the plasma membrane. These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of **Galicaftor**.

Mechanism of Action

Galicaftor promotes the maturation of the F508del-CFTR protein.[2][3] Its mechanism involves a direct interaction with the mutant CFTR protein, specifically acting on the membrane-spanning domain 1 (MSD1).[2][3] This interaction helps to stabilize the protein, facilitating its proper folding and subsequent trafficking from the endoplasmic reticulum to the cell surface, where it can function as a chloride channel. By stabilizing the interface between the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domain, **Galicaftor** rescues the protein from its premature degradation.



Endoplasmic Reticulum Galicaftor Misfolded F508del-CFTR Correction by Galicaftor Premature Degradation Correctly Folded CFTR Proteasomal Degradation Processing Golgi Apparatus Mature CFTR Trafficking Cell Membrane **Functional CFTR Channel** Ion Transport

Mechanism of Action of Galicaftor

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Fig 1. Galicaftor's mechanism of action.



Quantitative Data

The following table summarizes the key in vitro concentrations and efficacy data for **Galicaftor**.

Parameter	Cell Line	Mutation	Value	Reference
EC50	Primary patient cells	F508del/F508del	< 10 nM	
Concentration Range Tested	CFBE410- F508del CFTR- HRP	F508del	0 - 20 μΜ	_
Incubation Time	CFBE410- F508del CFTR- HRP	F508del	18 - 24 hours	-

Experimental Protocols Cell Culture of CFBE41o- Cells

The CFBE41o- cell line, derived from a cystic fibrosis patient homozygous for the F508del mutation, is a widely used model for studying CFTR correctors.

- Materials:
 - o CFBE41o- human bronchial epithelial cell line
 - MEM (Minimum Essential Medium)
 - 10% Fetal Bovine Serum (FBS)
 - 1% Penicillin-Streptomycin
 - Puromycin (for selection of stably transfected cells, if applicable)
 - Flasks or plates coated with a mixture of fibronectin, collagen, and bovine serum albumin.
- Protocol:

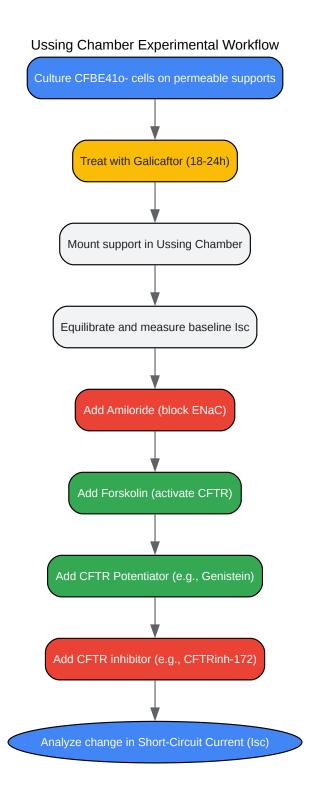


- Thaw cryopreserved CFBE41o- cells rapidly in a 37°C water bath.
- Transfer the cells to a centrifuge tube containing pre-warmed complete growth medium (MEM with 10% FBS and 1% Penicillin-Streptomycin).
- Centrifuge at low speed to pellet the cells and remove the cryoprotectant.
- Resuspend the cell pellet in fresh complete growth medium and plate onto coated culture flasks.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculture the cells when they reach 80-90% confluency. For polarization, cells can be cultured on permeable supports.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is a gold-standard method to measure ion transport across epithelial monolayers, providing a functional readout of CFTR channel activity.





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Fig 2. Ussing Chamber Workflow.



Materials:

- Polarized CFBE41o- cells on permeable supports
- Ussing chamber system
- Ringer's solution
- Galicaftor stock solution (in DMSO)
- Amiloride, Forskolin, Genistein (or other potentiator), CFTRinh-172

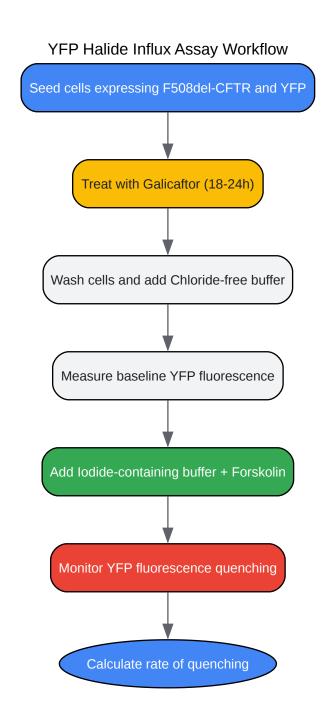
Protocol:

- Culture CFBE41o- cells on permeable supports until a confluent and polarized monolayer is formed (typically 7-14 days post-confluence).
- \circ Treat the cells with the desired concentrations of **Galicaftor** (e.g., 0-20 μ M) for 18-24 hours. Include a vehicle control (DMSO).
- Mount the permeable supports in the Ussing chambers.
- Add Ringer's solution to both the apical and basolateral chambers and allow the system to equilibrate.
- Measure the baseline short-circuit current (Isc).
- Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
- Add a CFTR agonist, such as forskolin, to stimulate CFTR activity.
- Optionally, add a CFTR potentiator to maximize channel opening.
- Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.
- The change in Isc following stimulation and inhibition reflects the level of functional CFTR at the cell surface.



YFP-Based Halide Influx Assay

This is a fluorescence-based, high-throughput screening assay to measure CFTR-mediated halide transport. Cells are co-transfected with F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).





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Fig 3. YFP Halide Influx Assay Workflow.

Materials:

- Cells stably expressing F508del-CFTR and a halide-sensitive YFP
- o 96- or 384-well plates
- Galicaftor stock solution (in DMSO)
- Chloride-containing and chloride-free buffer solutions
- Iodide-containing buffer with a CFTR agonist (e.g., forskolin)
- Fluorescence plate reader

· Protocol:

- Seed the cells in multi-well plates and allow them to adhere.
- Treat the cells with various concentrations of Galicaftor for 18-24 hours. Include vehicle and positive controls.
- Wash the cells to remove the treatment medium and replace it with a chloride-free buffer.
- Measure the baseline YFP fluorescence in a plate reader.
- Inject an iodide-containing buffer with a CFTR agonist (e.g., forskolin).
- Monitor the decrease in YFP fluorescence over time. The influx of iodide through active
 CFTR channels quenches the YFP fluorescence.
- The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx and thus reflects the amount of functional CFTR at the cell surface.

Conclusion



These application notes provide a framework for the in vitro evaluation of **Galicaftor**. The described protocols for cell culture, Ussing chamber electrophysiology, and YFP-based functional assays are robust methods to quantify the corrector activity of **Galicaftor** on F508del-CFTR. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data to further characterize the therapeutic potential of this and other CFTR corrector molecules.

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